
6,8-Dibromo-3-methyl-2-phenylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dibromo-3-methyl-2-phenylquinoline is a type of aromatic compound. Its molecular weight is 377.07, and its molecular formula is C16H11Br2N .
Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 11 hydrogen atoms, 2 bromine atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 377.07, and its molecular formula, which is C16H11Br2N .Aplicaciones Científicas De Investigación
Green Synthesis and Pharmacological Screening
One study focused on the green synthesis and pharmacological screening of polyhydroquinoline derivatives, demonstrating the compound's application in the development of new pharmaceuticals with potential antibacterial, antitubercular, and antimalarial activities. The study highlighted the compound's efficacy against a variety of pathogenic strains, suggesting its utility in medical research and drug development (Karad et al., 2015).
Advanced Materials for Electronic Applications
Another research avenue involves the synthesis and photophysics of conjugated polymers and oligomers, incorporating carbazole-quinoline and phenothiazine-quinoline copolymers. These materials exhibit significant potential in electronic applications due to their large intramolecular charge transfer, indicating their relevance in the development of advanced materials for electronic devices (Jenekhe et al., 2001).
Antimicrobial and Antioxidant Properties
Research into new isoquinoline derivatives incorporating the 6,8-dibromo-2-methylquinazolin-4-one moiety has shown promising antimicrobial and antioxidant properties. This demonstrates the compound's application in the development of new antimicrobial agents, contributing to the fight against resistant bacterial and fungal infections (Savaliya, 2022).
Fluorescent Probes for Biological Studies
The compound has also been utilized in the development of highly sensitive fluorescent probes for biological applications, such as the detection of specific chemicals within cells. This application is crucial for advancing cellular biology research and developing new diagnostic tools (Sun et al., 2018).
Zinc Sensors for Chemical Analysis
Research has developed bisquinoline-based fluorescent zinc sensors, showcasing the compound's application in chemical analysis and potentially in therapeutic monitoring. These sensors' ability to detect zinc ion concentrations could be particularly useful in studies of zinc's physiological and pathological roles (Mikata et al., 2009).
Propiedades
IUPAC Name |
6,8-dibromo-3-methyl-2-phenylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br2N/c1-10-7-12-8-13(17)9-14(18)16(12)19-15(10)11-5-3-2-4-6-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFSSKXBZHGUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2N=C1C3=CC=CC=C3)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2664221.png)
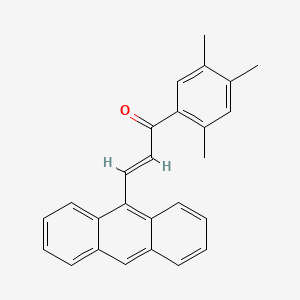
![N-cyclohexyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2664225.png)
![N-(4-acetylphenyl)-2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2664226.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(pyridin-3-yl)acetamide](/img/structure/B2664227.png)
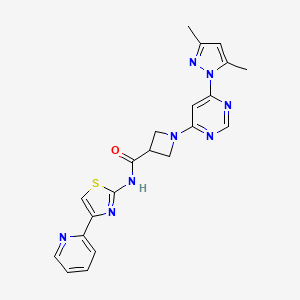

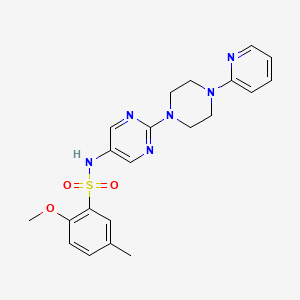
![2-(2-chloro-6-fluorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone](/img/structure/B2664231.png)
![Tert-butyl 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2664233.png)
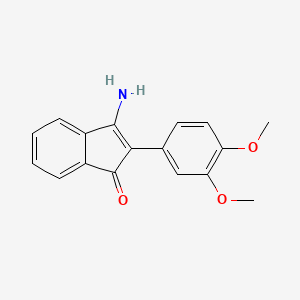
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2664239.png)
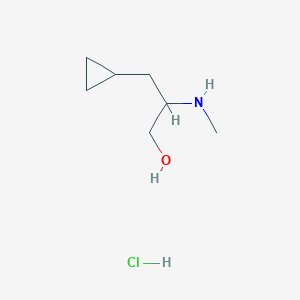
![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2664242.png)